1,5-Diphenyl-3-(1H-indol-3-yl)formazan
Description
1,5-Diphenyl-3-(1H-indol-3-yl)formazan is a formazan derivative characterized by a phenyl group at the 1- and 5-positions and an indole moiety at the 3-position. Formazans are azo compounds with the general structure R1–N=N–C(R2)=N–NH–R3, known for their vibrant colors, metal-chelating properties, and applications in analytical chemistry, bioimaging, and drug design . The molecular formula is listed as C₁₇H₁₄N₄S (CAS: 87582-33-0), though this may reflect a structural anomaly requiring further verification .
Properties
CAS No. |
87582-33-0 |
|---|---|
Molecular Formula |
C21H17N5 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N'-anilino-N-phenylimino-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C21H17N5/c1-3-9-16(10-4-1)23-25-21(26-24-17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20/h1-15,22-23H/b25-21-,26-24? |
InChI Key |
PLXLITZUXZPTFP-GIMNODSFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C2=CNC3=CC=CC=C32)\N=NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CNC3=CC=CC=C32)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(1H-indol-3-yl)formazan typically involves the reaction of phenylhydrazine with indole-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the formazan product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(1H-indol-3-yl)formazan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution typically requires a catalyst like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,5-Diphenyl-3-(1H-indol-3-yl)formazan has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to measure cell viability and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(1H-indol-3-yl)formazan involves its interaction with specific molecular targets. The indole ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Formazan Derivatives
Structural and Electronic Properties
Formazan derivatives differ significantly based on substituents at the 3-position, which influence electronic conjugation, isomerism, and solid-state packing:
Key Observations :
- Electronic Effects: Alkyl groups (methyl, ethyl) increase electron density at the formazan backbone, while aromatic substituents (thienyl, indole) enhance π-conjugation.
- Isomerism: 3-Ethyl and 3-ethylthio derivatives exhibit orange/red isomerism due to rotational barriers around the N–N bond .
- Solid-State Packing : Bulky substituents like tert-butyl or indole disrupt crystal symmetry, affecting solubility and thermal stability .
Spectroscopic Comparison
Spectroscopic data highlight substituent-driven differences:
Key Observations :
- UV-Vis Absorption : Aromatic substituents redshift λmax due to extended conjugation. The indole derivative is predicted to absorb at higher wavelengths (~520 nm) compared to alkyl-substituted analogs .
- Raman/NMR : Indole’s C–C stretching modes and deshielded carbons (e.g., C=N) distinguish it from thienyl or alkyl derivatives .
Key Observations :
- Indole-substituted formazans are hypothesized to interact with biological targets (e.g., DNA, enzymes) due to the indole scaffold’s prevalence in pharmaceuticals .
- Thienyl derivatives are more water-soluble (via S-containing groups) than alkyl or indole analogs, favoring biomedical applications .
Physicochemical Properties
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